3-Azidooxetane;2-methoxy-2-methylpropane
Description
Properties
IUPAC Name |
3-azidooxetane;2-methoxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.C3H5N3O/c1-5(2,3)6-4;4-6-5-3-1-7-2-3/h1-4H3;3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSPJTJCNWUNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC.C1C(CO1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
3-Azidooxetane; 2-methoxy-2-methylpropane serves as a versatile building block in organic synthesis. Its unique azido and oxetane functionalities allow for:
- Click Chemistry : The azido group can participate in click reactions, particularly with alkynes, facilitating the formation of complex molecular architectures.
- Synthesis of Heterocycles : It can be used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its structural properties:
- Drug Development : The azido group is known for its ability to enhance the biological activity of compounds. It can be utilized in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
- Targeting Mechanisms : Studies have shown that compounds containing azido groups can selectively bind to biological targets, making them useful in developing enzyme inhibitors and receptor ligands.
Materials Science
The compound's unique properties can be leveraged in materials science:
- Polymer Chemistry : It can act as a monomer or crosslinker in polymerization processes, leading to the development of new materials with tailored properties.
- Nanotechnology : The ability to functionalize surfaces with azido groups opens avenues for creating nanostructured materials with specific functionalities.
Case Study 1: Click Chemistry Applications
A study demonstrated the use of 3-Azidooxetane in a click reaction with various alkynes to create diverse bioconjugates. The resulting products exhibited enhanced stability and bioactivity, showcasing the compound's potential in drug delivery systems.
Case Study 2: Drug Development
Research explored the incorporation of 3-Azidooxetane into a series of new drug candidates targeting cancer cell lines. The azido functionality was crucial for improving the selectivity and potency of these compounds against specific cancer biomarkers.
Case Study 3: Polymerization Techniques
In polymer science, this compound was used as a crosslinker in the synthesis of hydrogels. The hydrogels exhibited improved mechanical properties and controlled release capabilities for therapeutic agents, indicating significant potential for biomedical applications.
Comparison with Similar Compounds
Key Comparisons:
Research Findings :
- Energetic Performance: 3-Azidooxetane’s azide group contributes to higher energy density compared to non-azido oxetanes like methyl 3-methyloxetane-3-carboxylate, which lacks explosive properties .
2-Methoxy-2-methylpropane (MTBE) vs. Other Ethers
Key Comparisons:
Research Findings :
- Phase Behavior: MTBE shows distinct vapor-liquid equilibria with ethanol, with azeotrope formation at specific ratios . In contrast, linear ethers like diethyl ether exhibit simpler phase diagrams due to lower branching .
- Environmental Impact : MTBE’s persistence in groundwater contrasts with 2-methyl-1,3-dioxolane’s higher biodegradability, as inferred from structural stability .
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is the principal method for preparing 2-methoxy-2-methylpropane. This SN2 reaction involves the nucleophilic attack of a sodium alkoxide on a methyl halide. The reaction proceeds via a backside displacement mechanism, favoring primary alkyl halides to minimize steric hindrance1.
Reaction Equation:
Sodium t-butoxide, generated by deprotonating tert-butanol with sodium hydride, reacts with methyl bromide under reflux conditions. The use of a polar aprotic solvent (e.g., tetrahydrofuran) enhances nucleophilicity, while elevated temperatures (80–100°C) accelerate the reaction1.
Table 1: Reagents and Conditions for Williamson Synthesis
| Reagent | Role | Quantity | Temperature | Yield |
|---|---|---|---|---|
| Sodium t-butoxide | Nucleophile | 1 equiv | Reflux | ~85%* |
| Methyl bromide | Electrophile | 1.1 equiv | 80–100°C | — |
| Tetrahydrofuran | Solvent | — | — | — |
Reaction Optimization
Key considerations include:
-
Alkoxide Basicity : Stronger bases (e.g., NaH) ensure complete deprotonation of tert-butanol1.
-
Halide Reactivity : Methyl bromide’s high electrophilicity and low steric hindrance favor SN2 kinetics.
-
Solvent Choice : Polar aprotic solvents stabilize the transition state without participating in side reactions1.
Preparation of 3-Azidooxetane
Solvent-Free Phase Transfer Catalyzed Method
The synthesis of 3-azidooxetane derivatives, such as 3,3-bis(azidomethyl)oxetane (BAMO), employs a solvent-free, aqueous phase-transfer catalysis (PTC) system. This method substitutes chloro- or bromomethyl groups with azides using sodium azide (NaN) and a quaternary ammonium catalyst.
General Reaction Pathway:
(BCMO = 3,3-bis(chloromethyl)oxetane)
Table 2: Industrial-Scale Synthesis of BAMO
| Parameter | Detail |
|---|---|
| Reactants | BCMO (36.5 kg), NaN (36.94 kg) |
| Catalyst | Tetra-n-butylammonium bromide (1.2 kg) |
| Temperature | 215°F (102°C) |
| Reaction Time | 1–24 hours |
| Yield | 99% purity after alumina filtration |
Key Advantages:
Alternative Azidation Methods
While less common, azidation in organic solvents (e.g., dimethylformamide) has been reported for specialized oxetanes. For example, 3-bromomethyl-3-hydroxymethyloxetane reacts with NaN in acetone, though this method is slower and less environmentally friendly.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for 3-Azidooxetane Derivatives
| Method | Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| PTC (Aqueous) | NaN, HO | 97% | High | Low |
| Organic Solvent | NaN, Acetone | 87% | Moderate | Moderate |
The PTC method outperforms solvent-based approaches in yield and sustainability, making it the industrial standard.
Applications and Industrial Relevance
Q & A
Q. What are the recommended synthetic routes for 3-azidooxetane and 2-methoxy-2-methylpropane, and how do reaction conditions influence yields?
- Methodology :
- 3-Azidooxetane : Synthesized via nucleophilic substitution of oxetane derivatives with sodium azide. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- 2-Methoxy-2-Methylpropane : Prepared by Williamson ether synthesis, combining tert-butanol with methyl iodide under alkaline conditions (e.g., KOH/ethanol). Monitor temperature (60–80°C) to avoid side reactions like elimination .
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent azide decomposition (for 3-azidooxetane) and control stoichiometry to minimize dimerization (for 2-methoxy-2-methylpropane) .
Q. How can researchers ensure the stability of these compounds during storage and handling?
- Methodology :
- 3-Azidooxetane : Store at –20°C in amber vials to prevent photodegradation. Avoid contact with heavy metals or reducing agents to minimize explosive risks .
- 2-Methoxy-2-Methylpropane : Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Conduct periodic NMR analysis (¹H, ¹³C) to verify purity .
Q. What analytical techniques are most effective for characterizing these compounds?
- Methodology :
- Structural Confirmation : Combine FT-IR (azide stretch: ~2100 cm⁻¹ for 3-azidooxetane) with high-resolution mass spectrometry (HRMS) .
- Purity Assessment : Use GC-MS for volatile 2-methoxy-2-methylpropane; HPLC with UV detection for polar derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-azidooxetane in click chemistry applications?
Q. What strategies resolve contradictory data on the biological activity of 2-methoxy-2-methylpropane derivatives?
Q. How can reaction mechanisms involving 3-azidooxetane be elucidated under catalytic conditions?
- Methodology :
- Isotopic Labeling : Introduce ¹⁵N-labeled azides to track nitrogen migration in cycloaddition products via NMR .
- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates in copper-catalyzed reactions .
Safety and Best Practices
Q. What are the critical safety protocols for handling azide-containing compounds like 3-azidooxetane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
